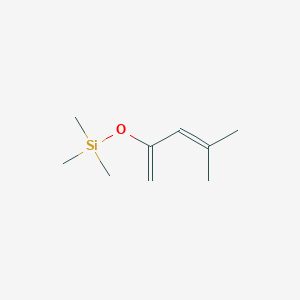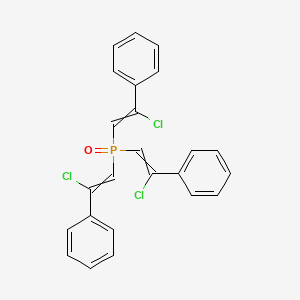
Phosphine oxide, tris(2-chloro-2-phenylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is a chemical compound with the molecular formula C24H18Cl3OP and a molecular weight of 459.739 g/mol . This compound is part of the broader class of phosphine oxides, which are known for their versatility in various chemical reactions and applications.
Preparation Methods
The synthesis of phosphine oxide, tris(2-chloro-2-phenylethenyl)- typically involves the reaction of tris(2-chloro-2-phenylethenyl)phosphine with an oxidizing agent. One common method is the oxidation of the corresponding phosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the corresponding phosphine under specific conditions.
Substitution: The compound can participate in substitution reactions where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions
Scientific Research Applications
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphine oxide, tris(2-chloro-2-phenylethenyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .
Comparison with Similar Compounds
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- can be compared with other similar compounds such as:
Tris(2-carbamoylmethoxyphenyl)phosphine oxide: Known for its use as a ligand in coordination chemistry and its ability to form strong complexes with metal ions.
Tris(2-hydroxyphenyl)phosphine oxide: Used in similar applications but with different reactivity and complexation properties.
Tris(2-pyridylmethoxy)phenylphosphine oxide: Notable for its coordination properties and use in synthesizing complexes with lanthanum and uranyl cations.
Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is unique due to its specific substituents, which influence its reactivity and the types of complexes it can form.
Properties
CAS No. |
20435-08-9 |
|---|---|
Molecular Formula |
C24H18Cl3OP |
Molecular Weight |
459.7 g/mol |
IUPAC Name |
[2-bis(2-chloro-2-phenylethenyl)phosphoryl-1-chloroethenyl]benzene |
InChI |
InChI=1S/C24H18Cl3OP/c25-22(19-10-4-1-5-11-19)16-29(28,17-23(26)20-12-6-2-7-13-20)18-24(27)21-14-8-3-9-15-21/h1-18H |
InChI Key |
ZGFJDJRXIZBZJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)C=C(C3=CC=CC=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



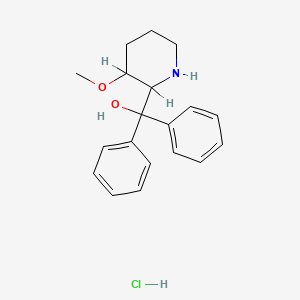
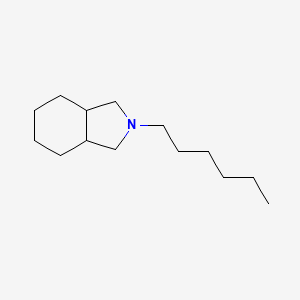


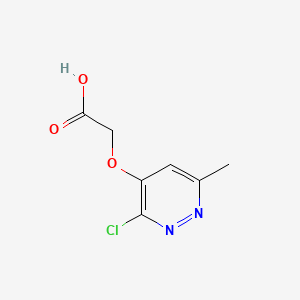
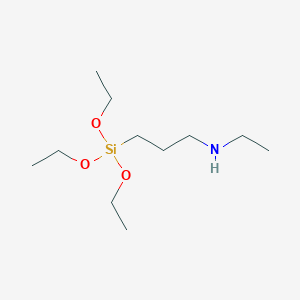
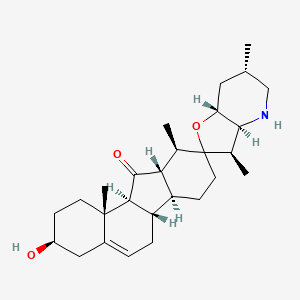


![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)
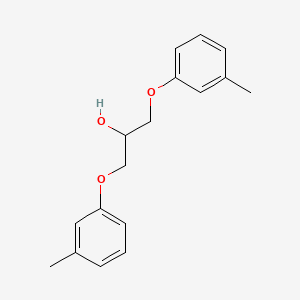
![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
